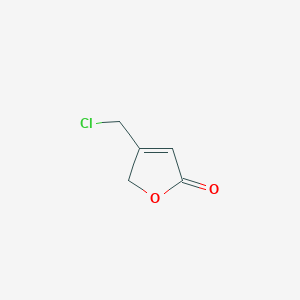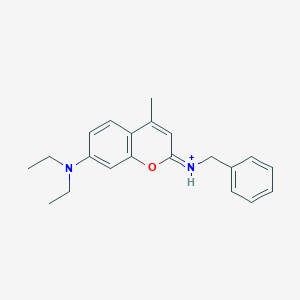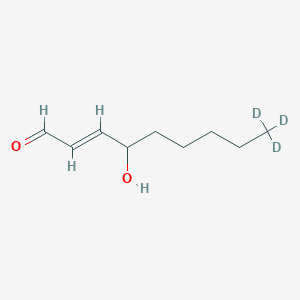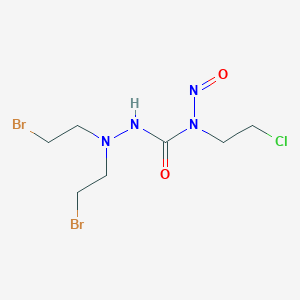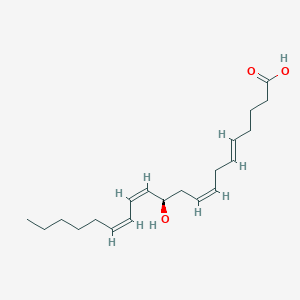
11(R)-Hete
Vue d'ensemble
Description
11(R)-Hete is a bioactive lipid mediator that is known to play an important role in numerous physiological processes. 11(R)-Hete, also known as 11-hydroxy-eicosatetraenoic acid, is a metabolite of arachidonic acid (AA) and is a member of the hydroxyeicosatetraenoic acid (HETE) family of oxygenated fatty acids. 11(R)-Hete is produced by various cell types and acts as an important mediator of inflammation and immune responses. It is also known to be involved in the regulation of cell proliferation, apoptosis, and cell migration. In addition, 11(R)-Hete has been shown to be involved in the regulation of blood pressure, vascular tone, and cardiovascular homeostasis.
Applications De Recherche Scientifique
Hydra Vulgaris Research
Research on Hydra vulgaris has demonstrated the role of 11(R)-HETE in the control of body pattern, head and tentacle regeneration, and bud formation. In vitro biosynthesis of hydroxyeicosatetraenoic acids (HETEs), including 11(R)-HETE, in hydroid cytosolic extracts has been observed. The study indicates that 11(R)-HETE and its enantiomers may be cellular regulators of regeneration in Hydra vulgaris (Di Marzo et al., 1993).
Sea Urchin Egg Research
In the sea urchin Strongylocentrotus purpuratus, 11(R)-HETE has been found to be biosynthesized in eggs. This study revealed insights into the biosynthesis mechanism, suggesting the involvement of a lipoxygenase pathway rather than a cytochrome P450 monooxygenase mechanism (Hawkins & Brash, 1989).
Synthetic Studies
Synthesis of 11R- and 11S-HETE and their hydroperoxide forms has been achieved, providing materials for further biological activity studies. These synthetic approaches are significant for understanding the structural and functional roles of these compounds (Just et al., 1983).
Antiproliferative Eicosanoid Research
11(R)-HETE has been identified as a significant cyclooxygenase-2-derived arachidonic acid metabolite in epithelial cells. A study revealed its conversion to 11-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase, indicating its role as an antiproliferative eicosanoid affecting endothelial cell proliferation (Liu et al., 2011).
Endothelial Cell Research
Research on mouse cerebromicrovascular endothelium showed differential metabolism of various HETE isomers, including 11(RS)-HETE. The study provided insights into the fate of these compounds in the brain, particularly in cerebral microvessels, and their role in brain injury (Giordano et al., 1992).
Hydra Magnipapillata Research
Cytosolic extracts of Hydra magnipapillata demonstrated the capability to convert arachidonic acid into 11-R-HETE, suggesting the co-localization of separate enantioselective lipoxygenase-like activities. This study also explored the role of these metabolites in the control of hydroid body pattern and asexual reproduction (Leitz et al., 1994).
Methodological Advances
Techniques for the enantioseparation of HETE isomers, including 11-HETE, by hydroxypropyl‐γ‐cyclodextrin‐modified micellar electrokinetic chromatography were developed. This method is effective for the separation and characterization of natural and synthetic HETEs, providing critical insights into their stereochemistry (Kodama et al., 2016).
Propriétés
IUPAC Name |
(5Z,8Z,11R,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZRCCHPLVMMJE-WXMXURGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318371 | |
| Record name | 11(R)-HETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11(R)-Hete | |
CAS RN |
73347-43-0 | |
| Record name | 11(R)-HETE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73347-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11(R)-HETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biosynthetic pathway of 11(R)-HETE and its metabolite, 11-oxo-ETE?
A1: 11(R)-HETE is generated from arachidonic acid (AA) primarily through the enzymatic activity of cyclooxygenase-2 (COX-2) [, , ]. This pathway is particularly relevant in cell types expressing high levels of COX-2, such as epithelial cells [, ]. Interestingly, 11(R)-HETE can be further metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme typically associated with prostaglandin metabolism, to form 11-oxo-5,8,12,14-(Z,Z,E,Z)-eicosatetraenoic acid (11-oxo-ETE) [, ].
Q2: Does 11-oxo-ETE have any biological activity?
A2: Yes, research suggests that 11-oxo-ETE acts as an antiproliferative eicosanoid, particularly in endothelial cells. Studies using human umbilical vein endothelial cells (HUVECs) revealed that 11-oxo-ETE inhibited cell proliferation with a potency similar to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a known antiproliferative prostaglandin []. The half-maximal inhibitory concentration (IC50) of 11-oxo-ETE for HUVEC proliferation was determined to be 2.1 μM [].
Q3: How is 11-oxo-ETE further metabolized within the cell?
A3: 11-oxo-ETE readily conjugates with intracellular glutathione (GSH) through the action of glutathione S-transferase (GST) enzymes. This reaction yields the 11-oxo-ETE-GSH (OEG) adduct, which has been identified and confirmed in LoVo cells using LC-MS/MS analysis [].
Q4: Are there other oxo-ETEs produced through similar pathways?
A4: Yes, 15-oxo-5,8,11,13-(Z,Z,Z,E)-ETE (15-oxo-ETE) is another oxo-ETE generated through a comparable pathway. It arises from the metabolism of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) by 15-PGDH []. Notably, aspirin treatment can lead to the formation of 15(R)-HETE, which can be converted to 15-oxo-ETE by an as yet unidentified dehydrogenase [].
Q5: What analytical techniques are used to study these eicosanoids?
A5: A combination of techniques is employed to identify and quantify these eicosanoids and their metabolites. These include:
- Targeted lipidomics: This approach allows for the identification and quantification of specific lipid species, including 11(R)-HETE, 15(S)-HETE, 11-oxo-ETE, and 15-oxo-ETE [, ].
- Stable isotope dilution methodology: This method enhances the accuracy and precision of quantification by using isotopically labeled internal standards [].
- Chiral liquid chromatography (LC): This technique separates enantiomers, such as 15(S)-HETE and 15(R)-HETE, which is crucial for understanding their distinct biological roles [, ].
- Electron capture atmospheric pressure chemical ionization (ECAPCI)/mass spectrometry (MS) and LC-multiple reaction monitoring mass spectrometry (LC-MRM/MS): These highly sensitive and specific techniques are used for the detection and quantification of eicosanoids and their metabolites [, ].
Q6: What is the significance of studying these pathways in the context of cancer?
A6: The COX-2 enzyme is often overexpressed in various cancers, and its role in tumorigenesis is an area of active research. Studies suggest that COX-2-mediated lipid peroxidation, leading to the formation of reactive species like 4-oxo-2(E)-nonenal from 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE), could contribute to DNA damage and potentially contribute to cancer development []. Additionally, the downregulation of 15-PGDH in certain cancers might lead to decreased production of anti-proliferative 15-oxo-ETE, further promoting tumor growth []. Therefore, understanding the complex interplay between COX-2, 15-PGDH, and their downstream metabolites like 11(R)-HETE, 11-oxo-ETE, and 15-oxo-ETE is crucial for developing targeted cancer therapies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



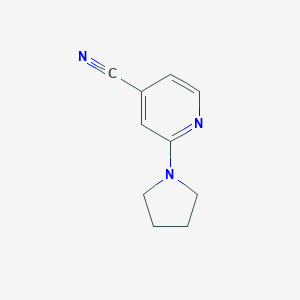
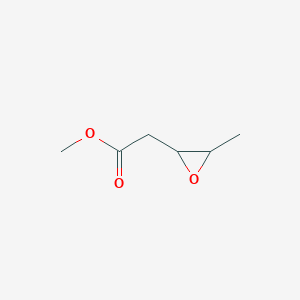
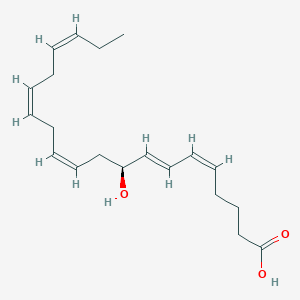
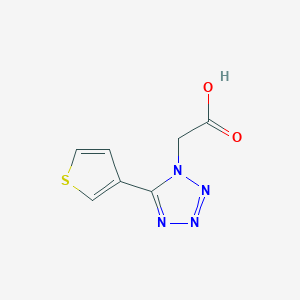
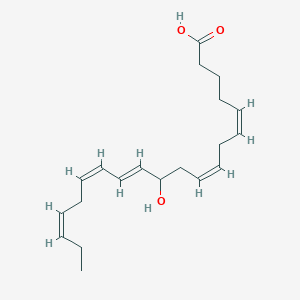
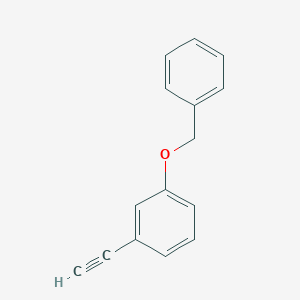


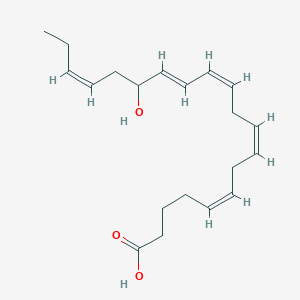
![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)
